molecular formula C18H16FN5O2S2 B2977800 N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-83-4

N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2977800
CAS No.: 898462-83-4
M. Wt: 417.48
InChI Key: YISKUHZYGKYNPB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound with the molecular formula C18H16FN5O2S2 and a molecular weight of 417.5 g/mol . It belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This specific molecule features a complex structure that integrates a 1,3,4-thiadiazole core, a phenylurea substituent, and a fluorobenzyl group, making it a valuable intermediate for researchers exploring novel bioactive compounds. The 1,3,4-thiadiazole moiety is a privileged structure in drug discovery due to its strong aromaticity and presence of the =N-C-S- motif, which contributes to low toxicity, high in vivo stability, and potent interactions with biological targets such as proteins and enzymes . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their potential anticancer properties, with studies showing that such compounds can act as apoptosis inducers via the caspase pathway and demonstrate significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) . Beyond oncology, this scaffold has documented applications in the development of antimicrobial and anti-epileptic agents , highlighting its versatility. The structural features of this acetamide derivative suggest it is primarily suited for research and development in pharmaceutical chemistry, serving as a key intermediate for the synthesis of more complex molecules or for biological screening in assay development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c19-13-8-6-12(7-9-13)10-20-15(25)11-27-18-24-23-17(28-18)22-16(26)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISKUHZYGKYNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a thiadiazole ring and a urea functional group, which are known to enhance biological activity.
  • Molecular Formula : CHFNOS
  • CAS Number : 477329-72-9

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thiadiazole Ring : This is typically achieved through the cyclization of thiosemicarbazides with carboxylic acids under acidic conditions.
  • Introduction of the Phenylureido Group : The thiadiazole derivative is reacted with phenyl isocyanate.
  • Final Acetylation : The product is then reacted with acetic acid derivatives to yield the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)0.084 ± 0.020
A549 (Lung Cancer)0.034 ± 0.008
NIH3T3 (Non-cancer control)>10

These results indicate a selective cytotoxicity towards cancer cells compared to non-cancerous cells.

The mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It potentially modulates cellular receptors that play a role in cancer progression.
  • Disruption of Cellular Processes : It may interfere with DNA replication and protein synthesis essential for cancer cell survival .

Case Studies and Research Findings

  • Study on Thiadiazole Derivatives :
    • A study synthesized various thiadiazole derivatives and evaluated their anticancer activities. Among these, compounds similar to this compound showed promising results against MCF7 and A549 cell lines with IC50 values comparable to standard chemotherapeutics like cisplatin .
  • Comparative Analysis :
    • Research comparing different thiadiazole derivatives indicated that modifications in side chains significantly affect biological activity. For instance, compounds with specific substitutions demonstrated enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound differs from analogs primarily in the substituents on the thiadiazole ring and the acetamide side chain. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Yields
Compound Name / ID Substituents on Thiadiazole/Other Groups Yield (%) Melting Point (°C) Reference
Target Compound (5d) 4-Fluorobenzylthio, 5-isopropyl-2-methylphenoxy 86 140–141
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio 82 138–140
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Benzothiazole, methyl N/A 263–265
N-(4-acetylphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 4-Acetylphenyl, 4-fluorophenylureido N/A N/A

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorobenzylthio group in the target compound results in a marginally higher melting point (140–141°C) compared to the 4-chlorobenzylthio analog (138–140°C), likely due to fluorine’s stronger electronegativity enhancing intermolecular interactions .
  • Benzothiazole vs.

Key Observations :

  • Nitro Groups Enhance Anticancer Activity : Compounds 3 and 8 () with nitro substituents exhibit >85% Akt inhibition, suggesting electron-withdrawing groups enhance kinase targeting .
  • Benzofuran-Oxadiazole Hybrids : Analogs like 2a show antimicrobial activity, indicating that heterocyclic fusion (e.g., oxadiazole) diversifies biological applications .

Q & A

Q. What synthetic methodologies are reported for thiadiazole-acetamide derivatives, and how can they be optimized for higher yields?

The synthesis of structurally analogous compounds involves multi-step reactions, including:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions (e.g., H₂SO₄) .
  • Acetamide coupling : Reaction of chloroacetyl chloride with amino-thiadiazole intermediates in the presence of triethylamine (Et₃N) in dioxane/water mixtures .
  • Sulfur bridge introduction : Thiol-disulfide exchange reactions using mercapto-thiadiazole precursors . Optimization strategies :
  • Use polar aprotic solvents (DMF, dioxane) to enhance reaction homogeneity.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to reduce byproducts .
  • Recrystallize crude products from ethanol-DMF mixtures to improve purity .

Q. How is the cytotoxic activity of this compound evaluated in vitro, and what controls are essential?

Protocol :

  • Cell lines : Test against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells, with NIH3T3 (mouse fibroblast) as a non-cancer control .
  • Assay : MTT viability assay (48–72 hr exposure), with cisplatin as a positive control .
  • Data interpretation : Calculate IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for analogs) and selectivity indices (SI = IC₅₀ non-cancer / IC₅₀ cancer) . Critical controls :
  • Solvent-only wells (DMSO ≤0.1% v/v).
  • Parallel testing of reference drugs (e.g., cisplatin) to validate assay sensitivity .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

  • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., GC-MS with ≤0.1% deviation from theoretical values) .
  • Elemental analysis : Ensure ≤0.4% deviation for C, H, N, S content .

Advanced Research Questions

Q. What mechanistic insights exist for thiadiazole-acetamide derivatives in inducing apoptosis or cell cycle arrest?

  • Akt pathway inhibition : Analogous compounds (e.g., derivatives with 4-nitrophenyl groups) suppress Akt activity by 86–92%, leading to G0/G1 cell cycle arrest in glioma cells .
  • Mitochondrial membrane depolarization : Flow cytometry with JC-1 dye shows loss of ΔΨm, triggering caspase-3 activation (2–3-fold increase) .
  • SAR insights : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance apoptosis induction compared to electron-donating substituents .

Q. How can computational methods guide the optimization of this compound for blood-brain barrier (BBB) penetration?

  • Free Energy Perturbation (FEP) : Predict relative binding affinities for NMDA receptor targets and optimize substituents (e.g., cyclohexylmethyl groups) to enhance BBB permeability .
  • Docking studies : Identify π-π interactions and hydrogen bonds with Akt’s active site (PDB: 3OW4) to prioritize derivatives with improved kinase inhibition .
  • LogP/logD analysis : Aim for logP ~2–3 to balance solubility and membrane permeability .

Q. What strategies address contradictory cytotoxicity data between similar compounds?

Case example : Discrepancies in IC₅₀ values for analogs (e.g., 0.034 vs. 0.084 mmol L⁻¹) may arise from:

  • Assay variability : Normalize data using internal controls (e.g., staurosporine for apoptosis induction) .
  • Structural nuances : Compare substituent effects (e.g., 4-fluorobenzyl vs. p-tolyl groups) on target engagement .
  • Cell line heterogeneity : Validate findings across multiple cancer models (e.g., NCI-60 panel) .

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